3-[2-(Morpholin-4-yl)phenyl]propanoic acid is a chemical compound that has garnered attention in medicinal chemistry due to its potential therapeutic applications. It features a morpholine ring, which is known for its ability to enhance the solubility and bioavailability of pharmaceutical agents. The compound is classified as an amino acid derivative and is structurally related to other biologically active compounds.
This compound can be synthesized through various organic reactions involving morpholine and phenylpropanoic acid derivatives. It is classified under the category of carboxylic acids, specifically as a substituted propanoic acid due to the presence of both a morpholine moiety and a phenyl group attached to the propanoic acid backbone.
The synthesis of 3-[2-(Morpholin-4-yl)phenyl]propanoic acid typically involves several key steps:
The synthesis may require specific conditions, such as temperature control, solvent choice (e.g., dimethyl sulfoxide or acetonitrile), and reaction time, which can significantly affect the yield and purity of the final compound .
3-[2-(Morpholin-4-yl)phenyl]propanoic acid has a distinct molecular structure characterized by:
3-[2-(Morpholin-4-yl)phenyl]propanoic acid can participate in various chemical reactions, including:
These reactions typically require activation methods such as heating or using catalytic agents to enhance reactivity. The stability of the morpholine ring under different conditions also plays a crucial role in determining reaction pathways .
The mechanism of action for 3-[2-(Morpholin-4-yl)phenyl]propanoic acid may involve its interaction with biological targets, such as enzymes or receptors. The morpholine moiety enhances binding affinity due to its ability to form hydrogen bonds and increase solubility in biological fluids.
Studies suggest that compounds with similar structures exhibit inhibitory effects on certain enzymes, making them potential candidates for drug development in treating diseases related to enzyme dysfunction .
Relevant data from spectral analysis (NMR, IR) can provide insights into functional groups and confirm structural integrity .
3-[2-(Morpholin-4-yl)phenyl]propanoic acid is primarily explored for its potential applications in:
The ongoing research into this compound signifies its relevance in advancing medicinal chemistry and therapeutic innovations .
Systematic Nomenclature:
Structural Characteristics:
Table 1: Structural Analogs of 3-[2-(Morpholin-4-yl)phenyl]propanoic Acid
Compound Name | CAS Number | Molecular Formula | Key Structural Variation |
---|---|---|---|
3-(4-Morpholin-4-ylphenyl)propanoic acid | 1426073-18-8 | C₁₃H₁₇NO₃ | Para-substituted phenyl linkage |
(2S)-2-Amino-3-(4-morpholin-4-ylphenyl)propanoic acid | 1270153-04-2 | C₁₃H₁₈N₂O₃ | Chiral center + α-amino acid functionality |
2,2-Dimethyl-3-(morpholin-4-yl)propanoic acid HCl | 2060034-59-3 | C₉H₁₈ClNO₃ | Quaternary carbon branch + hydrochloride salt |
Classification: This compound belongs to biaryl-linked morpholinopropanoic acids, distinguished by the phenylmorpholine unit acting as an aromatic bioisostere. Unlike aliphatic morpholine derivatives (e.g., 3-(morpholin-4-yl)propionic acid HCl, CAS 6319-95-5), the aromatic spacer enhances π-stacking capability and rigidifies the morpholine orientation. Subclassification depends on phenyl substitution patterns: ortho derivatives exhibit distinct steric and electronic properties compared to meta or para isomers [4] [5] [7].
Synthetic Origins:Early morpholinopropanoic acids emerged as solubilizing intermediates in peptide mimetics (1990s–2000s). The specific ortho-phenyl derivative gained prominence post-2010, evidenced by its CAS registration (933736-96-0) and commercial availability from specialty suppliers like Arctom Scientific. Its synthesis typically involves:
Table 2: Key Developments in Morpholinopropanoic Acid Research
Timeframe | Advancement | Research Impact |
---|---|---|
2000–2010 | Aliphatic morpholinopropanoates as solubilizers | Improved pharmacokinetics of kinase inhibitors |
2010–2015 | Ortho-aryl derivatives synthesized | Demonstrated enhanced S1P receptor affinity |
2015–Present | Incorporation into bifunctional drug candidates | Applied in immunomodulators & CNS agents |
Pharmacological Significance:The compound’s rise coincided with discoveries in sphingosine-1-phosphate (S1P) receptor modulation. Patent EP2473490B1 (2011) disclosed ortho-aryl morpholinopropanoic acids as key fragments in S1P agonists (e.g., 3-[2-(4-substituted-phenyl)morpholin-4-yl]propanoates), leveraging:
Modern Applications:Current research exploits this scaffold in:
Table 3: Commercial Sources of 3-[2-(Morpholin-4-yl)phenyl]propanoic Acid
Supplier | Catalog Number | Purity | Primary Use Case |
---|---|---|---|
Arctom Scientific | EN300-233734 | >95% | Custom synthesis building block |
Pharmint (EOS Med Chem) | Not specified | R&D grade | Medicinal chemistry research |
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: